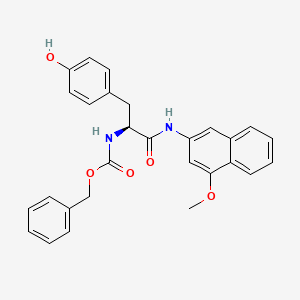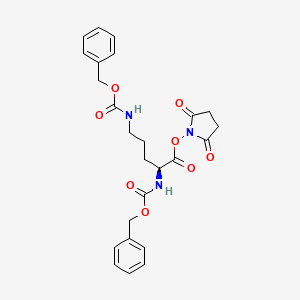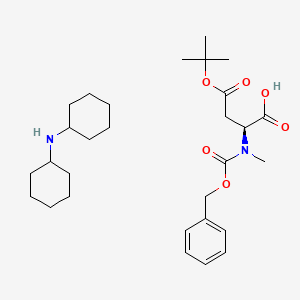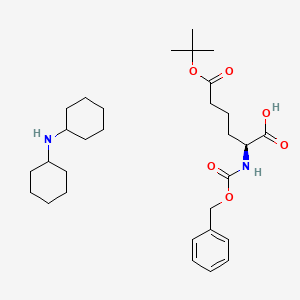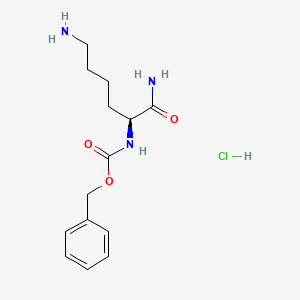
Z-Asp(osu)-ome
Descripción general
Descripción
Z-Asp(osu)-ome is a chemical compound with the molecular formula C20H24N2O8 . It is also known as N-Cbz-β-t-butyl-L-aspartic acid N-hydroxysuccinimide ester, Z-L-aspartic acid 4-tert-butyl-1-(N-succinimidyl) ester . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular weight of Z-Asp(osu)-ome is 420.4 g/mol . The InChI string representation of its structure isInChI=1S/C20H24N2O8/c1-20(2,3)29-17(25)11-14(18(26)30-22-15(23)9-10-16(22)24)21-19(27)28-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,27)/t14-/m0/s1 . The Canonical SMILES representation is CC(C)(C)OC(=O)CC@@HON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 . Physical And Chemical Properties Analysis
Z-Asp(osu)-ome has a molecular weight of 420.4 g/mol . It has one hydrogen bond donor and eight hydrogen bond acceptors . The XLogP3-AA value is 1.3 .Aplicaciones Científicas De Investigación
Cardioprotection in Ischemia/Reperfusion Injury : Z-Val-Ala-Asp(OMe) has been shown to reduce myocardial reperfusion injury in vivo by attenuating cardiomyocyte apoptosis within the ischemic area at risk (Yaoita et al., 1998).
Inhibition of Apoptosis in Cellular Processes : The compound has been found to inhibit apoptosis by preventing the processing of CPP32 to its active form, suggesting its potential in developing novel inhibitors of apoptosis (Slee et al., 1996).
Neuroprotection in Brain Injury : Studies indicate that Z-Val-Ala-Asp(OMe) reduces ischemic damage in the brain when injected up to 9 hours after reperfusion, highlighting its role in neuroprotection and potential application in treating neurodegenerative disorders (Fink et al., 1998).
Synthesis of Sweet Aspartyl Dipeptide Analogs : The enzymatic peptide synthesis of sweet dipeptide analogs using Z-Asp-OMe demonstrates its utility in producing sweeteners (Lee, 1992).
Potential in Biotransformation Processes : Z-Asp-OMe, used in enzymatic reactions, shows increased product yield in the presence of molecularly imprinted polymers, suggesting its applicability in enhancing product yields in biotransformation processes (Ye et al., 1999).
Influence in Renal Ischemia-Reperfusion : Research suggests that Z-Val-Ala-Asp(OMe) can prevent renal apoptosis and up-regulation of chemokines like KC and MIP-2, potentially mitigating the effects of ischemia-reperfusion in renal tissue (Daemen et al., 2001).
Safety and Hazards
Propiedades
IUPAC Name |
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl (2S)-2-(phenylmethoxycarbonylamino)butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O8/c1-25-16(23)12(9-15(22)27-19-13(20)7-8-14(19)21)18-17(24)26-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,18,24)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRDCYKLERFBCM-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Asp(osu)-ome | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






